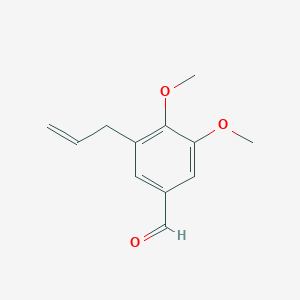

3-Allyl-4,5-dimethoxy-benzaldehyde

Description

Overview of Aromatic Aldehydes in Chemical Science

Aromatic aldehydes are organic compounds defined by a formyl group (–CHO) directly attached to an aromatic ring. fiveable.menumberanalytics.com This structural arrangement endows them with a versatile reactivity, establishing them as indispensable building blocks in the field of organic synthesis. fiveable.menumberanalytics.comnih.gov They serve as crucial starting materials for creating a wide range of complex molecules, including pharmaceuticals, agrochemicals, and fragrances. numberanalytics.comnih.gov The aldehyde group is highly reactive towards nucleophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds through fundamental reactions like the Wittig, Grignard, and aldol (B89426) condensations. fiveable.me Additionally, the aromatic ring is amenable to electrophilic substitution reactions, offering further avenues for functionalization. numberanalytics.com The multifaceted nature of aromatic aldehydes has solidified their role as essential components in the toolkit of synthetic organic chemists. nih.gov

Contextualizing the Significance of Allyl and Methoxy (B1213986) Functional Groups in Organic Chemistry

The specific functional groups appended to the benzaldehyde (B42025) core of 3-Allyl-4,5-dimethoxy-benzaldehyde profoundly shape its chemical characteristics and potential uses.

The allyl group (–CH2–CH=CH2) is an exceptionally valuable functional group in the realm of organic synthesis. taylorandfrancis.comwikipedia.org Its carbon-carbon double bond can engage in a diverse array of chemical transformations, including addition reactions, oxidations, and metathesis. The allylic position, the carbon atom adjacent to the double bond, is also notably reactive and can be functionalized through various substitution reactions. wikipedia.org The incorporation of an allyl group provides numerous pathways for molecular extension and the introduction of complex structural features. taylorandfrancis.com

The methoxy group (–OCH3) is an electron-donating functional group that influences the reactivity of the aromatic ring. cellulosemanufacturer.comstackexchange.com By increasing the electron density of the benzene (B151609) ring, methoxy groups render it more susceptible to electrophilic aromatic substitution. stackexchange.comwikipedia.org They are also pivotal in adjusting the biological activity of molecules by affecting their polarity, solubility, and capacity for hydrogen bonding. fiveable.mewisdomlib.org Within the structures of natural products, methoxy groups are a common feature and are often integral to their biological functions. wikipedia.org

The synergistic combination of these groups within a single molecule, as exemplified by this compound, furnishes a versatile scaffold for chemical innovation.

Current State of Research on this compound and Related Compounds

Scientific investigation into this compound has been noted, although detailed studies on the compound itself are limited. smolecule.com Its molecular formula is C₁₂H₁₄O₃, with a molecular weight of approximately 206.24 g/mol . smolecule.com

Synthesis of this compound can be achieved through methods such as the Barbier reaction, which involves the allylation of 4,5-dimethoxybenzaldehyde with allyl bromide using a tin catalyst, or through the direct alkylation of 4,5-dimethoxybenzaldehyde. smolecule.com

While direct research applications are not extensively documented, the presence of the allyl and methoxy functional groups suggests potential areas of exploration based on the known reactivity of these moieties. smolecule.com For instance, the closely related compound 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde has been investigated for its potential anti-inflammatory properties. smolecule.com

The following table provides a summary of potential research directions for this compound based on the characteristics of its functional groups:

| Research Focus | Potential Applications |

| Synthetic Intermediate | Precursor for the synthesis of complex molecules and natural product analogues. |

| Heterocyclic Chemistry | The aldehyde group can be utilized in cyclization reactions to form diverse heterocyclic systems. |

| Functional Group Transformation | Selective reactions of the allyl, aldehyde, and methoxy groups can lead to a library of novel compounds. |

| Medicinal Chemistry | Exploration of potential biological activities, drawing parallels with other allyl- and methoxy-containing bioactive molecules. |

Research Gaps and Future Directions for this compound Studies

Despite its synthetic accessibility, the full scientific potential of this compound is yet to be realized. Several research gaps present compelling opportunities for future scientific inquiry.

A significant area for future research is the systematic investigation of the biological activity of this compound and its derivatives. While its role as a synthetic precursor is apparent, its intrinsic pharmacological properties remain largely unexplored. Screening this compound and a synthetically derived library of related molecules against a variety of biological targets could lead to the discovery of novel therapeutic agents.

Another promising avenue is the creation of innovative synthetic methodologies that feature this compound as a central building block. This could encompass the design of new catalytic systems for the selective functionalization of the molecule or its application in multicomponent reactions to efficiently construct intricate molecular architectures.

Furthermore, a more in-depth analysis of the physicochemical properties of this compound could yield valuable data for its application in materials science or as a specialized molecular probe. A comprehensive understanding of its electronic and steric characteristics would be instrumental in guiding the design of future experiments and applications.

Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethoxy-5-prop-2-enylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-4-5-10-6-9(8-13)7-11(14-2)12(10)15-3/h4,6-8H,1,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBLUJEZNJVZMKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)CC=C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60389767 | |

| Record name | 3-Allyl-4,5-dimethoxy-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67483-49-2 | |

| Record name | Benzaldehyde, 3,4-dimethoxy-5-(2-propen-1-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67483-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Allyl-4,5-dimethoxy-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Allyl 4,5 Dimethoxy Benzaldehyde

Established Synthetic Routes

Established methods for synthesizing 3-Allyl-4,5-dimethoxy-benzaldehyde rely on well-documented and robust chemical transformations. These routes offer reliable access to the target compound from readily available precursors.

The Barbier reaction is a prominent method for the synthesis of this compound. smolecule.com This organometallic reaction involves the in situ generation of an organometallic reagent which then adds to a carbonyl group. wikipedia.org In the context of this synthesis, an allyl halide reacts with a metal in the presence of a substituted benzaldehyde (B42025). A common precursor for this route would be 3-bromo-4,5-dimethoxybenzaldehyde (B129006), which undergoes allylation. The reaction is versatile and can be promoted by various metals, including tin, zinc, and indium. wikipedia.orgalfa-chemistry.com A key advantage of the Barbier reaction is that it can often be performed in aqueous media, aligning with the principles of green chemistry. wikipedia.orgnih.gov

The general transformation involves the reaction of an appropriate starting material, such as 3-bromo-4,5-dimethoxybenzaldehyde, with an allyl halide (e.g., allyl bromide) and a metal promoter. The reaction initially forms a homoallylic alcohol, which is then oxidized to the target aldehyde.

The tin-mediated Barbier-type allylation in aqueous media is a practical method for forming carbon-carbon bonds. nih.gov The mechanism involves the oxidative addition of metallic tin to the allyl halide, generating an organotin intermediate. This species is the active nucleophile that attacks the carbonyl carbon of the aldehyde. nih.gov

In an aqueous environment, the reaction is believed to proceed through an allyltin(IV) species. NMR studies suggest that the specific organotin intermediate formed is dependent on the reaction medium and time. The use of acidic conditions can accelerate the formation of the active allyltin(IV) species, leading to reduced reaction times. nih.gov For ortho-substituted benzaldehydes, the high yields and stereoselectivity observed under certain conditions suggest the involvement of a cyclic organotin intermediate or transition state. nih.gov This mechanistic pathway underscores the reaction's efficiency in aqueous systems, avoiding the need for strictly anhydrous conditions often required for other organometallic reagents like Grignard reagents. wikipedia.org

The yield and selectivity of the Barbier reaction are highly dependent on the reaction conditions, including the choice of metal, solvent, and pH. Research on substituted benzaldehydes, such as various methoxy- and hydroxybenzaldehydes, provides insight into optimizing the synthesis. nih.gov

For instance, tin-mediated allylation of methoxy-substituted benzaldehydes demonstrates that the reaction outcome is sensitive to the pH of the aqueous medium. While some substrates, like 3-methoxybenzaldehyde, show better yields in pure water, others, such as 4-methoxybenzaldehyde, perform better in a basic potassium hydrogen phosphate (B84403) (K₂HPO₄) solution. nih.gov Allylation of 3,4-dimethoxybenzaldehyde (B141060) has been shown to produce excellent yields. nih.gov The reaction times can be significantly shortened by conducting the reaction in an acidic solution (e.g., HCl), affording high yields of the corresponding homoallylic alcohols in as little as 15 minutes. nih.gov The choice between acidic, basic, or neutral conditions is therefore a critical parameter to be optimized for maximizing the yield of the desired product.

Below is a table summarizing the results for the tin-mediated allylation of various substituted benzaldehydes, which informs the potential conditions for synthesizing this compound's precursor alcohol.

| Substrate | Reaction Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Methoxybenzaldehyde | Sn, H₂O | 24 h | 75 | nih.gov |

| 2-Methoxybenzaldehyde | Sn, K₂HPO₄ (aq) | 24 h | 85 | nih.gov |

| 3-Methoxybenzaldehyde | Sn, H₂O | 24 h | 94 | nih.gov |

| 4-Methoxybenzaldehyde | Sn, K₂HPO₄ (aq) | 24 h | 96 | nih.gov |

| 3,4-Dimethoxybenzaldehyde | Sn, HCl (aq) | 15 min | 96 | nih.gov |

| 2-Hydroxybenzaldehyde | Sn, K₂HPO₄ (aq) | 24 h | 90 | nih.gov |

Direct alkylation presents another synthetic avenue to this compound. smolecule.com This approach typically involves the reaction of a nucleophilic aromatic ring with an electrophilic allyl source. A plausible starting material would be a derivative of 4,5-dimethoxybenzaldehyde where the aromatic ring is activated for electrophilic substitution at the 3-position. The reaction would proceed under conditions that facilitate Friedel-Crafts-type alkylation, using an allyl halide (e.g., allyl bromide) in the presence of a Lewis acid catalyst. However, controlling regioselectivity and preventing polyalkylation can be challenging in such reactions.

Transition metal-catalyzed cross-coupling reactions offer a powerful and versatile strategy for forming the aryl-allyl C-C bond required for this compound. smolecule.com This method generally involves the coupling of an organometallic reagent with an organic halide. A typical approach would utilize a precursor like 3-bromo-4,5-dimethoxybenzaldehyde and couple it with an allyl-containing organometallic partner.

Examples of applicable cross-coupling reactions include:

Suzuki Coupling: Reaction of 3-bromo-4,5-dimethoxybenzaldehyde with allylboronic acid or one of its esters in the presence of a palladium catalyst and a base.

Stille Coupling: Coupling of the same aryl bromide with an allyltin (B8295985) reagent, also catalyzed by palladium.

Hiyama Coupling: The use of an allylsilane, such as allyltrimethoxysilane, which couples with the aryl halide in the presence of a palladium catalyst and a fluoride (B91410) source. mdpi.com

These methods are known for their high functional group tolerance and efficiency, making them attractive for the synthesis of complex molecules. mdpi.comnih.gov The development of sophisticated ligands and catalysts has significantly expanded the scope and utility of these reactions in modern organic synthesis. nih.govrsc.org

Barbier Reaction in the Synthesis of this compound

Novel and Emerging Synthetic Strategies

The field of synthetic organic chemistry is continually evolving, with new methodologies that could be applied to the synthesis of this compound. While specific applications to this target molecule may not yet be published, emerging strategies in C-C bond formation are highly relevant. For example, photoredox catalysis has opened new pathways for cross-coupling reactions under mild conditions. A blue light-induced diazo cross-coupling has been reported for the synthesis of allyldiazo compounds, demonstrating a novel way to construct complex allyl-containing structures. nih.gov Such light-mediated methods could potentially be adapted for the allylation of aromatic systems, offering an alternative to traditional transition metal catalysis. Advances in the functionalization of C-H bonds also represent a promising frontier, potentially allowing for the direct allylation of 4,5-dimethoxybenzaldehyde, thereby increasing atom economy and simplifying synthetic sequences.

Transition Metal Catalysis in Advanced this compound Synthesis

Transition metal catalysis offers powerful and versatile methods for the formation of carbon-carbon bonds, providing efficient routes to this compound. Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, are particularly prominent.

A plausible route using a Heck reaction would involve the coupling of an allylating agent with a halogenated 4,5-dimethoxybenzaldehyde derivative. The Heck reaction is a well-established method for the arylation of alkenes. organic-chemistry.orgnih.gov For instance, 3-iodo-4,5-dimethoxybenzaldehyde (B1587035) could be reacted with allyl alcohol or an allyl halide in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base to furnish the desired product. The choice of catalyst, ligand, and reaction conditions is crucial to ensure high yield and selectivity. organic-chemistry.orgnih.govlancs.ac.ukresearchgate.net

The Suzuki-Miyaura coupling provides another robust method, involving the reaction of an organoboron compound with an organic halide. researchgate.net In this context, the synthesis could involve the coupling of 3-iodo-4,5-dimethoxybenzaldehyde with allylboronic acid or one of its esters. The reaction is typically catalyzed by a palladium complex in the presence of a base. The mild reaction conditions and high tolerance for various functional groups make the Suzuki coupling an attractive strategy.

| Coupling Reaction | Aryl Substrate | Allyl Source | Catalyst System (Example) | Key Features |

| Heck Reaction | 3-Iodo-4,5-dimethoxybenzaldehyde | Allyl alcohol | Pd(OAc)₂, P(o-Tol)₃, Base | Direct C-C bond formation; potential for side reactions. |

| Suzuki Coupling | 3-Iodo-4,5-dimethoxybenzaldehyde | Allylboronic acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Mild conditions; high functional group tolerance. researchgate.net |

Chemo- and Regioselective Transformations

The regioselective introduction of the allyl group at the C-3 position is a critical challenge in the synthesis of this compound. The Claisen rearrangement stands out as a powerful and highly regioselective method for this purpose. organic-chemistry.org This organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement involves the thermal rearrangement of an aryl allyl ether to an ortho-allyl phenol.

A typical synthetic sequence would commence with the O-allylation of a suitable phenolic precursor, such as 3,4-dimethoxy-5-hydroxybenzaldehyde, with an allyl halide (e.g., allyl bromide) in the presence of a base like potassium carbonate. The resulting allyl ether is then heated in a high-boiling solvent, such as toluene (B28343) or N,N-diethylaniline, to induce the Claisen rearrangement. The allyl group migrates specifically to the ortho position (C-3), yielding 3-allyl-4,5-dimethoxy-2-hydroxybenzaldehyde. A subsequent methylation step would then afford the target compound, this compound. The synthesis of the starting material, 3,4-dimethoxy-5-hydroxybenzaldehyde, can be achieved in three steps from vanillin. erowid.org

Synthetic Strategies for Analogues and Derivatives of this compound

Synthesis of Halogenated Derivatives

Halogenated derivatives of this compound can be prepared through electrophilic aromatic substitution. For instance, bromination of a suitable precursor can introduce a bromine atom at a specific position on the aromatic ring. The bromination of 2,5-dimethoxybenzaldehyde (B135726) in acetic acid is known to produce a mixture of 4-bromo and 2-bromo isomers. mdma.ch A similar approach could be applied to this compound.

Alternatively, a halogenated precursor can be used to synthesize the halogenated derivative. For example, the bromination of 3,4-dimethoxybenzaldehyde with bromine in acetic acid can yield 2-bromo-4,5-dimethoxybenzaldehyde (B182550) or 6-bromo-4,5-dimethoxybenzaldehyde, which can then be subjected to allylation. mdpi.com

| Halogenation Method | Substrate | Reagent | Product (Example) |

| Electrophilic Bromination | This compound | Br₂ in Acetic Acid | 2-Bromo-3-allyl-4,5-dimethoxy-benzaldehyde |

| Synthesis from Halogenated Precursor | 2-Bromo-4,5-dimethoxybenzaldehyde | Allylating agent | 3-Allyl-2-bromo-4,5-dimethoxy-benzaldehyde |

Routes to Alkoxy and Hydroxy Analogues

The synthesis of alkoxy and hydroxy analogues of this compound can be achieved by modifying the substituent pattern on the aromatic ring. For example, starting from 3-allyl-4,5-dihydroxybenzaldehyde, selective alkylation of one or both hydroxyl groups can provide a range of alkoxy analogues. The synthesis of 3-methoxy-4,5-dihydroxybenzaldehyde from 5-bromovanillin (B1210037) via a copper-catalyzed hydrolysis is a key step in accessing such precursors. erowid.org

The preparation of 2,5-dimethoxybenzaldehyde often involves the methylation of 2-hydroxy-5-methoxybenzaldehyde (B1199172) with dimethyl sulfate (B86663) and a base like potassium carbonate in acetone. chemicalbook.comchemicalbook.com A similar strategy can be employed for the synthesis of various alkoxy analogues of the target compound.

Preparation of Modified Allylic Side Chains

Modifications to the allylic side chain can lead to a diverse range of analogues. One common modification is the isomerization of the allyl group to a propenyl group, which can be achieved using a base or a transition metal catalyst.

Furthermore, the synthesis of derivatives with more complex side chains can be accomplished through various synthetic methodologies. For example, a Wittig reaction or a Horner-Wadsworth-Emmons reaction on 4,5-dimethoxy-3-formylphenylacetaldehyde could be used to introduce a variety of substituted alkene side chains. The synthesis of 4,5-dimethoxy-2-(prop-1-en-2-yl)benzaldehyde has been reported, demonstrating the feasibility of introducing modified vinyl groups onto a dimethoxybenzaldehyde core. rsc.org

| Side Chain Modification | Starting Material | Reagents/Conditions | Modified Product |

| Isomerization | This compound | Base (e.g., KOtBu) or Rh catalyst | 3-(Prop-1-en-1-yl)-4,5-dimethoxy-benzaldehyde |

| Wittig Reaction | 4,5-Dimethoxy-3-formylphenylacetaldehyde | Phosphonium ylide | 3-(Substituted-butadienyl)-4,5-dimethoxy-benzaldehyde |

Chemical Reactivity and Derivatization of 3 Allyl 4,5 Dimethoxy Benzaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group is a cornerstone of organic synthesis, known for its susceptibility to a wide range of chemical transformations.

The carbonyl carbon of the aldehyde group is electrophilic and readily attacked by nucleophiles. smolecule.com This fundamental reaction opens the door to a variety of derivatives. For instance, the addition of organometallic reagents like Grignard reagents or organolithium compounds would be expected to yield secondary alcohols.

Condensation reactions, involving the reaction of the aldehyde with a nucleophile followed by the elimination of a water molecule, are a hallmark of aldehyde chemistry.

The reaction of 3-Allyl-4,5-dimethoxy-benzaldehyde with primary amines would lead to the formation of imines, also known as Schiff bases. smolecule.comnih.gov These reactions are typically catalyzed by acid and are reversible. The general mechanism involves the initial nucleophilic addition of the amine to the carbonyl carbon, forming an unstable carbinolamine intermediate, which then dehydrates to form the imine. nih.gov

Similarly, reaction with hydroxylamine (B1172632) would produce the corresponding oxime. smolecule.com The formation of oximes from substituted benzaldehydes is a well-established transformation. masterorganicchemistry.com

Table 1: Predicted Condensation Reactions of this compound

| Reactant | Product Type | General Reaction Conditions |

| Primary Amine (R-NH₂) | Imine (Schiff Base) | Acid or base catalysis |

| Hydroxylamine (NH₂OH) | Oxime | Mild acid or base |

This table is based on the general reactivity of aldehydes and does not represent experimentally verified data for this compound.

In the presence of an alcohol and an acid catalyst, this compound is expected to form an acetal. smolecule.com This reaction involves the initial formation of a hemiacetal, which then reacts with a second molecule of the alcohol to yield the stable acetal. This reaction is often used as a method for protecting the aldehyde group during other chemical transformations.

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

The oxidation of this compound to 3-Allyl-4,5-dimethoxybenzoic acid could be achieved using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) under basic conditions, followed by acidification. youtube.com

Conversely, the reduction of the aldehyde to the corresponding primary alcohol, (3-Allyl-4,5-dimethoxyphenyl)methanol, is readily accomplished using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). ambeed.comchegg.comlibretexts.org This reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol.

Condensation Reactions with Nitrogen and Oxygen Nucleophiles

Reactivity of the Allylic Side Chain

The allyl group provides a second site of reactivity within the molecule, allowing for a range of functionalization reactions.

Reactions such as allylic bromination, using reagents like N-bromosuccinimide (NBS), could introduce a bromine atom at the carbon adjacent to the double bond. This would create a versatile intermediate for further nucleophilic substitution reactions.

Furthermore, the double bond of the allyl group itself can undergo various addition reactions. For instance, hydroboration-oxidation would be expected to yield the corresponding alcohol with anti-Markovnikov regioselectivity.

Allylic Substitution Reactions

The allylic position of this compound is a site of significant reactivity, susceptible to substitution reactions that introduce new functional groups. These reactions typically proceed through radical or nucleophilic pathways.

One of the most common and effective methods for allylic functionalization is allylic bromination using N-bromosuccinimide (NBS). chemistrysteps.comyoutube.commasterorganicchemistry.comchadsprep.com This reaction is typically initiated by light or a radical initiator and proceeds via a free radical chain mechanism. chemistrysteps.comyoutube.commasterorganicchemistry.comchadsprep.com The use of NBS is advantageous as it provides a low, steady concentration of bromine radicals, which favors allylic substitution over the competing electrophilic addition to the double bond. youtube.commasterorganicchemistry.comchadsprep.com The stability of the resulting allylic radical, which is resonance-stabilized, is a key driving force for this reaction. chemistrysteps.com

If the allylic radical formed is unsymmetrical, a mixture of constitutional isomers can be expected as products. chemistrysteps.com Additionally, as with many radical reactions, if a new stereocenter is formed, a mixture of enantiomers will be produced. chemistrysteps.com

Table 1: Allylic Substitution Reactions

| Reactant | Reagents and Conditions | Expected Product(s) |

|---|

Olefin Metathesis and Transformations of the Allyl Group

Olefin metathesis is a powerful carbon-carbon double bond forming reaction that has broad applications in organic synthesis. organic-chemistry.orgharvard.edu This reaction, catalyzed by transition metal complexes, most notably those based on ruthenium (Grubbs' catalysts) or molybdenum (Schrock's catalysts), involves the redistribution of alkene fragments. harvard.edu

Two primary types of metathesis reactions applicable to the allyl group of this compound are cross-metathesis (CM) and ring-closing metathesis (RCM). Cross-metathesis involves the reaction of two different alkenes to form new alkene products. organic-chemistry.orgcaltech.eduillinois.edu For instance, reacting this compound with another olefin can lead to the formation of a new, more complex side chain. The selectivity of CM can be influenced by the relative reactivity of the olefin partners and the catalyst used. illinois.edu

Ring-closing metathesis, on the other hand, is an intramolecular reaction that can be employed if a second alkene functionality is introduced into the molecule. organic-chemistry.orgnih.govnih.gov This powerful cyclization strategy is driven by the formation of a stable cyclic alkene and the release of a small volatile alkene, such as ethylene. organic-chemistry.org

Table 3: Olefin Metathesis Reactions

| Reaction Type | Reactant(s) | Catalyst | Expected Product Type |

|---|---|---|---|

| Cross-Metathesis | This compound + Alkene Partner | Grubbs' or Schrock's Catalyst | New substituted alkene |

Reactions Involving the Dimethoxybenzene Core

Electrophilic Aromatic Substitution Patterns

Considering the positions on the aromatic ring, the C2 and C6 positions are available for substitution. The directing effects of the substituents would need to be carefully considered for any specific EAS reaction. Common EAS reactions include nitration, halogenation, and Friedel-Crafts acylation and alkylation. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org For example, Friedel-Crafts acylation, which typically employs an acyl chloride and a Lewis acid catalyst like aluminum chloride, would introduce an acyl group onto the aromatic ring. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orgyoutube.comnih.gov The exact position of substitution would depend on the interplay of the electronic and steric effects of the existing substituents.

Table 4: Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagents | Expected Product Type |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Nitro-substituted derivative |

| Halogenation | X₂ (e.g., Br₂, Cl₂), Lewis Acid | Halo-substituted derivative |

Modifications of Methoxy (B1213986) Groups

The methoxy groups on the aromatic ring can be selectively or fully demethylated to reveal the corresponding phenolic hydroxyl groups. This transformation is significant as it can modulate the biological activity and solubility of the compound. A variety of reagents have been developed for the cleavage of aryl methyl ethers. rsc.orggoogle.comacs.orgrsc.org

Lewis acids, such as aluminum halides (AlCl₃, AlBr₃), are commonly used for this purpose. rsc.orggoogle.com The reaction conditions, including the choice of Lewis acid, solvent, and temperature, can influence the selectivity of the demethylation, particularly when multiple methoxy groups are present. rsc.orggoogle.com For instance, in some cases, selective demethylation of one methoxy group over another can be achieved. acs.org

Table 5: Demethylation of Methoxy Groups

| Reactant | Reagents and Conditions | Expected Product |

|---|

Multi-functional Transformations and Cascade Reactions

The presence of multiple reactive sites in this compound opens up possibilities for multi-functional transformations and cascade reactions. These are processes where multiple bonds are formed in a single operation, leading to a rapid increase in molecular complexity from a relatively simple starting material.

For example, a tandem reaction could involve an initial reaction at the aldehyde, followed by a cyclization involving the allyl group. researchgate.net The specific design of such cascade reactions would depend on the careful choice of reagents and reaction conditions to control the sequence of events. While specific cascade reactions involving this compound are not extensively documented, the principles of tandem reactions suggest numerous possibilities for the synthesis of complex heterocyclic and polycyclic structures. nih.govresearchgate.netmdpi.com

Theoretical and Computational Studies of 3 Allyl 4,5 Dimethoxy Benzaldehyde

Quantum Mechanical Investigations

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods can predict molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) Calculations for Molecular Properties

DFT is a powerful and widely used computational method for investigating the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it suitable for studying molecules of the size and complexity of 3-Allyl-4,5-dimethoxy-benzaldehyde.

Conformational Analysis and Potential Energy Surfaces

A thorough conformational analysis would be the first step in a computational study. The presence of rotatable bonds, particularly in the allyl and methoxy (B1213986) side chains, suggests that this compound can exist in multiple conformations. By systematically rotating these bonds and calculating the corresponding energy, a potential energy surface (PES) can be constructed. The minima on this surface correspond to stable conformers, and the energy barriers between them dictate the dynamics of conformational change.

Table 1: Hypothetical Conformational Analysis Data for this compound

| Conformer | Dihedral Angle (C-C-C-C of allyl) | Relative Energy (kcal/mol) |

|---|---|---|

| A | 60° | 0.00 |

| B | 180° | 1.25 |

This table is illustrative and not based on actual experimental or computational data.

Electronic Structure and Frontier Molecular Orbitals (FMOs)

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier molecular orbitals (FMOs). The energy and spatial distribution of the HOMO and LUMO are crucial for understanding a molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.8 |

This table is illustrative and not based on actual experimental or computational data.

Ab Initio and Semi-Empirical Methods

While DFT is a popular choice, other quantum mechanical methods could also be employed. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), are based on first principles without empirical parameters and can offer higher accuracy, albeit at a greater computational expense. Semi-empirical methods, which use parameters derived from experimental data, are computationally less demanding and can be useful for preliminary studies of large systems, though they are generally less accurate than DFT and ab initio methods.

Molecular Dynamics Simulations

Conformational Dynamics and Intermolecular Interactions

An MD simulation of this compound, either in the gas phase or in a solvent, would provide insights into its conformational flexibility. The simulation would show how the molecule explores different conformations over time and the timescales of these transitions. In a condensed phase simulation, MD can also be used to study intermolecular interactions, such as hydrogen bonding and van der Waals forces, between molecules of this compound or with solvent molecules. This information is crucial for understanding the bulk properties of the compound.

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) modeling is a important technique in medicinal chemistry and drug discovery that aims to understand how the chemical structure of a compound influences its biological activity. This understanding is crucial for the rational design of new molecules with improved potency and selectivity.

Ligand-Based and Structure-Based Computational Approaches

In the absence of specific studies on this compound, a general overview of the computational approaches that could be applied is relevant.

Ligand-based approaches are utilized when the three-dimensional structure of the biological target (e.g., a receptor or enzyme) is unknown. These methods rely on the principle that molecules with similar structures are likely to have similar biological activities. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling would involve synthesizing a series of analogues of this compound and correlating their measured biological activities with their physicochemical properties or molecular descriptors. This would allow for the development of a predictive model to guide the design of new, potentially more active, compounds.

Structure-based approaches , on the other hand, are employed when the 3D structure of the target is available. Molecular docking simulations could be used to predict the binding orientation and affinity of this compound within the active site of a target protein. This would provide insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for its biological effect. Such information is invaluable for optimizing the molecule's structure to enhance its binding affinity.

Prediction of Reactivity and Selectivity via Computational Chemistry

Computational chemistry offers powerful tools to predict the reactivity and selectivity of chemical reactions, providing insights that can guide synthetic efforts. For a molecule like this compound, which possesses multiple reactive sites—the aldehyde, the allyl group, and the aromatic ring—computational methods could be particularly insightful.

Methods such as Density Functional Theory (DFT) could be used to calculate the molecule's electronic properties, such as the distribution of electron density and the energies of its molecular orbitals (HOMO and LUMO). This information would help in identifying the most nucleophilic and electrophilic sites, thereby predicting how the molecule would react with different reagents. For example, the electron-donating methoxy groups are expected to influence the reactivity of the aldehyde and the aromatic ring. smolecule.com

Furthermore, computational modeling can be used to explore the potential energy surfaces of various reaction pathways. This would allow for the determination of activation energies and the identification of the most favorable reaction products, thus predicting the selectivity of a given transformation. While such studies have been performed on structurally related compounds, specific computational investigations into the reactivity and selectivity of this compound have not been reported.

Spectroscopic Characterization and Analytical Methods for 3 Allyl 4,5 Dimethoxy Benzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed picture of the molecular framework can be constructed.

¹H NMR Chemical Shift Assignments and Coupling Constants

The ¹H NMR spectrum of 3-Allyl-4,5-dimethoxy-benzaldehyde is predicted to exhibit distinct signals corresponding to the aldehyde, aromatic, methoxy (B1213986), and allyl protons. The chemical shifts (δ) are influenced by the electron-donating methoxy groups and the electron-withdrawing aldehyde group, as well as the anisotropic effects of the benzene (B151609) ring.

Expected ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aldehyde (-CHO) | 9.8 - 10.0 | Singlet (s) | N/A |

| Aromatic (H-6) | ~7.0 - 7.2 | Singlet (s) | N/A |

| Aromatic (H-2) | ~6.8 - 7.0 | Singlet (s) | N/A |

| Allyl (-CH=CH₂) | 5.9 - 6.1 | Multiplet (m) | - |

| Allyl (=CH₂) | 5.0 - 5.2 | Multiplet (m) | - |

| Allyl (-CH₂-) | 3.3 - 3.5 | Doublet (d) | ~6.5 |

| Methoxy (-OCH₃) at C-4 | 3.8 - 4.0 | Singlet (s) | N/A |

| Methoxy (-OCH₃) at C-5 | 3.8 - 4.0 | Singlet (s) | N/A |

The aldehyde proton is expected to appear as a sharp singlet in the downfield region (δ 9.8-10.0 ppm) due to the strong deshielding effect of the carbonyl group. The two aromatic protons, at positions 2 and 6, are anticipated to be singlets due to the substitution pattern, with their exact chemical shifts influenced by the electronic effects of the adjacent substituents. The allyl group will present a more complex set of signals: a multiplet for the vinyl proton (-CH=), another multiplet for the terminal vinyl protons (=CH₂), and a doublet for the methylene protons (-CH₂-) coupled to the adjacent vinyl proton. The two methoxy groups are expected to appear as sharp singlets at around δ 3.8-4.0 ppm.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The spectrum for this compound is predicted to show 12 distinct signals, corresponding to the 12 carbon atoms in the molecule.

Expected ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | 190 - 195 |

| Aromatic (C-1) | 130 - 135 |

| Aromatic (C-2) | 105 - 110 |

| Aromatic (C-3) | 135 - 140 |

| Aromatic (C-4) | 150 - 155 |

| Aromatic (C-5) | 150 - 155 |

| Aromatic (C-6) | 110 - 115 |

| Allyl (-CH=) | 135 - 140 |

| Allyl (=CH₂) | 115 - 120 |

| Allyl (-CH₂-) | 35 - 40 |

| Methoxy (-OCH₃) at C-4 | 55 - 60 |

| Methoxy (-OCH₃) at C-5 | 55 - 60 |

The carbonyl carbon of the aldehyde group is expected to be the most downfield signal (δ 190-195 ppm). The aromatic carbons will resonate in the region of δ 105-155 ppm, with the carbons attached to the oxygen atoms (C-4 and C-5) being the most deshielded. The carbons of the allyl group will appear in the olefinic region for the sp² carbons (δ 115-140 ppm) and the aliphatic region for the sp³ carbon (δ 35-40 ppm). The two methoxy carbons are expected to have very similar chemical shifts in the range of δ 55-60 ppm.

2D NMR Techniques (COSY, HSQC, HMBC) for Structural Elucidation

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between coupled protons. Key expected correlations include the coupling between the allyl methylene protons (-CH₂-) and the adjacent vinyl proton (-CH=), as well as the couplings within the vinyl system of the allyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for each protonated carbon, for instance, linking the aldehyde proton to the aldehyde carbon, and the aromatic protons to their respective aromatic carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Vibrational Mode Assignments for Functional Groups

The IR spectrum of this compound is expected to display characteristic absorption bands for the aldehyde, aromatic, ether, and alkene functional groups.

Expected IR Absorption Bands:

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch | Aldehyde | 1680 - 1700 | Strong |

| C-H Stretch | Aldehyde | 2720 - 2820 and 2820 - 2920 | Medium (two bands) |

| C=C Stretch | Aromatic | ~1600 and ~1450 | Medium to Strong |

| C-H Stretch | Aromatic | 3000 - 3100 | Medium |

| C-O Stretch | Aryl Ether | 1200 - 1275 and 1020 - 1075 | Strong |

| C=C Stretch | Alkene (Allyl) | 1640 - 1680 | Medium |

| =C-H Stretch | Alkene (Allyl) | 3050 - 3150 | Medium |

| C-H Bend | Alkene (Allyl) | 910 - 990 | Strong |

A strong absorption band in the region of 1680-1700 cm⁻¹ is characteristic of the C=O stretching vibration of the aromatic aldehyde. The presence of the aldehyde is further confirmed by two medium intensity C-H stretching bands around 2750 and 2850 cm⁻¹. The aromatic ring will give rise to C=C stretching vibrations around 1600 and 1450 cm⁻¹. The C-O stretching of the methoxy groups will be observed as strong bands in the fingerprint region. The allyl group will be identified by its C=C stretching vibration around 1640 cm⁻¹ and the out-of-plane C-H bending vibrations of the vinyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For this compound (C₁₂H₁₄O₃), the expected molecular weight is approximately 206.24 g/mol .

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 206. A prominent fragment would likely be the loss of a hydrogen atom to form a stable acylium ion at m/z 205. Another significant fragmentation pathway would involve the cleavage of the allyl group, leading to a fragment at m/z 165 (M - 41). Further fragmentation of the aromatic ring and loss of methoxy groups would also be expected.

Predicted Major Fragments in Mass Spectrum:

| m/z | Proposed Fragment Ion |

| 206 | [M]⁺ |

| 205 | [M-H]⁺ |

| 177 | [M-CHO]⁺ |

| 165 | [M-C₃H₅]⁺ |

The exact fragmentation pattern would provide valuable confirmation of the proposed structure.

Chromatographic Techniques for Analysis and Purification

Chromatographic techniques are essential for the separation, identification, and purification of organic compounds from complex mixtures.

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a semi-volatile compound like this compound, GC-MS is an ideal analytical method.

In a typical GC-MS analysis, the compound would be separated on a capillary column with a non-polar or medium-polarity stationary phase. The retention time would be characteristic of the compound under specific chromatographic conditions. The eluted compound would then be ionized and fragmented in the mass spectrometer, providing a mass spectrum that can be used for identification.

| GC-MS Parameter | Typical Condition |

| Column Type | Fused silica capillary column (e.g., 30 m x 0.25 mm) |

| Stationary Phase | 5% Phenyl polysiloxane (or similar) |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial temp 100 °C, ramp to 280 °C at 10 °C/min |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Detector | Quadrupole or Ion Trap |

This table outlines a plausible set of GC-MS parameters for the analysis of this compound.

High-performance liquid chromatography (HPLC) is a versatile technique for the separation and purification of a wide range of organic compounds. For this compound, reversed-phase HPLC would be the most common approach.

In reversed-phase HPLC, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. The presence of the aromatic ring and the aldehyde group allows for detection using a UV detector, typically in the range of 254-280 nm.

| HPLC Parameter | Typical Condition |

| Column Type | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of water and a polar organic solvent (e.g., acetonitrile or methanol) |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | 254 nm or 280 nm |

| Injection Volume | 10 µL |

This table provides a representative set of HPLC conditions for the analysis of this compound.

Exploration of Biological Activities and Medicinal Chemistry Potential

Antimicrobial Properties

No studies were found that specifically investigated the antimicrobial properties of 3-Allyl-4,5-dimethoxy-benzaldehyde. The benzaldehyde (B42025) scaffold itself and its various derivatives are known to exhibit antimicrobial effects. nih.govnih.gov For instance, the presence of hydroxyl and methoxy (B1213986) groups on the benzene (B151609) ring of benzaldehyde derivatives has been shown to influence their antifungal and antibacterial activities. nih.govnih.govnih.gov

Antibacterial Activity Investigations

A thorough search of scientific databases yielded no studies on the antibacterial effects of this compound. Therefore, there is no data available on its efficacy against any bacterial strains, its minimum inhibitory concentration (MIC), or its mechanism of antibacterial action.

Antifungal Activity Investigations

Similarly, there is no published research on the antifungal activity of this compound. Structure-activity relationship studies on other methoxy-substituted benzaldehydes have shown that the position and number of methoxy groups can significantly impact antifungal potency, often by disrupting cellular antioxidation systems or cell wall integrity in fungi. nih.govnih.gov However, no such investigations have been performed on the title compound.

Inhibition of Biofilm Formation

There is no scientific literature available that examines the ability of this compound to inhibit biofilm formation. Research into biofilm inhibition often focuses on compounds that can interfere with bacterial adhesion, extracellular polymeric substance (EPS) production, or quorum sensing signaling pathways. frontiersin.orgnih.gov While some benzaldehyde derivatives have been explored for such properties, this compound has not been a subject of these studies.

Anticancer and Cytotoxic Effects

No specific studies on the anticancer or cytotoxic effects of this compound have been published. The broader class of benzaldehyde derivatives has been a subject of interest in oncology research, with some compounds showing an ability to induce apoptosis, disrupt the cell cycle, and overcome treatment resistance in cancer cells. researchgate.netrgcc-international.comnih.govnews-medical.net The anticancer mechanisms often involve interactions with key cellular proteins and signaling pathways. nih.govnews-medical.net

In Vitro Cytotoxicity against Cancer Cell Lines

There is no available data from in vitro studies to characterize the cytotoxic effects of this compound against any cancer cell lines. Consequently, key metrics such as IC₅₀ (half-maximal inhibitory concentration) values are unknown for this compound.

Mechanisms of Action in Cellular Systems

As there are no studies on its cytotoxic effects, the mechanism of action for this compound in cellular systems has not been investigated. Research on other anticancer benzaldehydes has pointed to mechanisms such as the disruption of mitochondrial function and the inhibition of protein-protein interactions crucial for cancer cell survival and proliferation. researchgate.netnews-medical.net Whether this compound could operate through similar or novel pathways is currently unknown.

Induction of Apoptosis and Cell Cycle Arrest

Investigations into the mechanism of action of BCS revealed that it induced G2/M phase cell cycle arrest in the early stages of treatment, followed by an increase in the sub-G1 phase DNA content, which is indicative of apoptosis nih.gov. This process was accompanied by morphological changes characteristic of apoptosis, such as cell rounding and DNA fragmentation. Furthermore, treatment with BCS led to an elevation in the expression of the pro-apoptotic protein p53 and the cyclin-dependent kinase inhibitor p21 nih.gov. It also triggered the release of cytochrome c into the cytosol, a key event in the intrinsic apoptotic pathway. The observed downregulation of the checkpoint protein cyclin B1 correlated with the G2/M cell cycle arrest nih.gov.

Similarly, another related compound, 3,3',5,5'-tetramethoxybiphenyl-4,4'diol (TMBP), was found to reduce the viability of human non-small cell lung carcinoma A549 cells through cytotoxic action, leading to a reduction in cell size nih.gov. Benzimidazole derivatives have also been reported to suppress cell cycle progression and induce apoptosis in various cancer cell lines mdpi.com. These findings suggest that compounds with similar structural motifs to this compound may possess the ability to interfere with the cell cycle and trigger programmed cell death in cancer cells.

Enzyme Inhibition Studies

The enzyme inhibitory potential of this compound can be extrapolated from studies on other benzaldehyde derivatives. For example, various 4-substituted benzaldehydes have been investigated as inhibitors of tyrosinase, an enzyme involved in melanin production researchgate.net. Benzaldehyde itself was found to inhibit the oxidation of 4-t-butylcatechol catalyzed by mushroom tyrosinase researchgate.net. The inhibition was determined to be of a partial noncompetitive type researchgate.net.

Further studies on a series of 4-halogenated benzaldehydes, including 4-bromobenzaldehyde, 4-chlorobenzaldehyde, and 4-fluorobenzaldehyde, also demonstrated partial noncompetitive inhibition of tyrosinase researchgate.net. In contrast, 4-cyanobenzaldehyde and 4-nitrobenzaldehyde acted as mixed and noncompetitive inhibitors, respectively researchgate.net. The nature of the substituent at the 4-position appears to influence the type of inhibition, with bulkier substituents potentially leading to full inhibition researchgate.net.

While not directly studying this compound, research on the metabolism of the related compound 3,4-dimethoxy-2-phenylethylamine indicates the involvement of aldehyde oxidizing enzymes. This compound is metabolized to its aldehyde derivative by monoamine oxidase B, which is then further oxidized to 3,4-dimethoxyphenylacetic acid by aldehyde dehydrogenase and aldehyde oxidase researchgate.net. This suggests that this compound could also be a substrate for and potentially interact with various oxidizing enzymes in biological systems.

Anti-inflammatory Investigations

Modulation of Inflammatory Pathways

Although direct research on the anti-inflammatory properties of this compound is limited, studies on analogous compounds suggest potential activity in modulating inflammatory pathways. For instance, 3-Bromo-4,5-dihydroxybenzaldehyde (BDB), a natural bromophenol, has demonstrated anti-inflammatory effects in both in vivo and in vitro models nih.gov. In a mouse model of atopic dermatitis, BDB treatment suppressed the development of symptoms, reduced serum immunoglobulin E levels, and decreased inflammatory cell infiltration nih.gov.

In vitro studies using RAW 264.7 murine macrophages showed that BDB dose-dependently suppressed the production of the pro-inflammatory cytokine interleukin-6 (IL-6) nih.gov. Furthermore, BDB was found to inhibit the phosphorylation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and signal transducer and activator of transcription 1 (STAT1), two key signaling molecules in cellular inflammation nih.gov.

Similarly, 2,4-dihydroxybenzaldehyde (DHD) has been shown to possess anti-inflammatory and anti-nociceptive activities biomolther.org. DHD suppressed the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells biomolther.org. These findings with structurally related benzaldehydes suggest that this compound may also exert anti-inflammatory effects by modulating key inflammatory pathways.

Enzyme Inhibition Studies

Investigations with Acetylcholinesterase (AChE) and Human Carbonic Anhydrases (hCAs)

While there are no direct studies on the inhibition of acetylcholinesterase (AChE) and human carbonic anhydrases (hCAs) by this compound, research on other classes of compounds provides a basis for potential interactions. For example, phthalimide derivatives have been identified as potential inhibitors of acetylcholinesterase, a key enzyme in the treatment of Alzheimer's disease nih.gov. These compounds are thought to bind to the peripheral binding site of the enzyme nih.gov.

In the realm of carbonic anhydrase inhibition, a wide array of sulfonamide derivatives have been extensively studied. A series of benzenesulfonamides incorporating various moieties were investigated as inhibitors of four human carbonic anhydrase isoforms: hCA I, hCA II, hCA IX, and hCA XII nih.gov. These compounds showed varying degrees of inhibition, with some exhibiting low nanomolar activity against hCA II and significant inhibition of the tumor-associated isoform hCA IX nih.gov. Another study on sulfonamides incorporating mono-, bi-, and tricyclic imide moieties also demonstrated inhibition of these hCA isoforms, with some compounds showing potent inhibition of hCA II nih.gov. Although this compound is not a sulfonamide, these studies highlight the diverse chemical scaffolds that can interact with these enzymes.

Molecular Docking and Binding Affinity Studies with Enzyme Targets

Molecular docking studies are crucial for predicting the binding interactions between a ligand and a protein target. While specific docking studies for this compound are not available in the reviewed literature, studies on related benzaldehyde derivatives provide insights into potential binding modes. For example, molecular docking of 4-hydroxy-3,5-dimethoxybenzaldehyde hydrazone derivatives with EGFR and HER2 receptors has been performed to predict their in silico molecular interactions nih.gov. These studies revealed that the compound exhibits hydrophobic interactions and hydrogen bonding with both kinases, suggesting a preferential targeting of EGFR over HER2 nih.gov.

In another study, molecular docking of 4-methoxybenzaldehyde (4MBA) and other 4-substituted benzaldehydes was conducted on tyrosinase, also known as polyphenol oxidase (PPO) researchgate.net. These in silico analyses help to understand the structural basis for the observed inhibitory activity. Similarly, docking studies of imidazo[2,1-b] nih.govnih.govsmolecule.comthiadiazole derivatives with the transforming growth factor beta (TGF-β) type I receptor kinase domain have shown strong hydrogen bonding and hydrophobic interactions within the active site nih.gov. These examples with structurally related aldehydes underscore the utility of molecular docking in elucidating potential enzyme-inhibitor interactions and guiding the design of new inhibitors.

Pharmacological Relevance of Structural Analogues and Derivatives

The pharmacological potential of this compound can be inferred by examining its structural analogues, which have demonstrated a wide array of biological activities. These related compounds, sharing the core allylbenzene scaffold, have been the subject of extensive research in medicinal chemistry.

Prominent analogues include eugenol and dillapiole, both of which are naturally occurring phenylpropanoids. Eugenol (4-allyl-2-methoxyphenol) is a major component of clove oil and has well-documented antimicrobial, anti-inflammatory, analgesic, antioxidant, and anticancer properties. researchgate.netsemanticscholar.orgnih.govmdpi.com Its versatile bioactivity has led to its use in various pharmaceutical, cosmetic, and food industries. researchgate.netnih.gov

Dillapiole, another important analogue, is known for its significant antifungal, insecticidal, antibacterial, and anti-inflammatory activities. tandfonline.comnih.gov Research has shown that dillapiole can modulate the function of human neutrophils, suggesting its potential as a lead compound for the development of new anti-inflammatory agents. mdpi.comnih.gov The structural similarities between these compounds and this compound suggest that the latter could also exhibit interesting biological effects, warranting further investigation into its pharmacological profile.

The following table summarizes the key pharmacological activities of prominent structural analogues of this compound:

| Compound | Structure | Key Pharmacological Activities |

| Eugenol | 4-allyl-2-methoxyphenol | Antimicrobial, Anti-inflammatory, Analgesic, Antioxidant, Anticancer researchgate.netsemanticscholar.orgnih.govmdpi.com |

| Dillapiole | 5-allyl-6,7-dimethoxy-1,3-benzodioxole | Antifungal, Insecticidal, Antibacterial, Anti-inflammatory tandfonline.comnih.gov |

Structure-Activity Relationships (SAR) in Biological Contexts

The biological activity of allylbenzene derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies help in understanding how modifications to the molecular scaffold can influence pharmacological effects. For analogues of this compound, key structural features that dictate their bioactivity include the nature and position of substituents on the benzene ring, as well as the characteristics of the allyl side chain.

Studies on dillapiole and its derivatives have revealed the importance of the benzodioxole ring, the alkyl groups in the side chain, and the methoxy groups on the aromatic ring for their anti-inflammatory activity. nih.govresearchgate.net The allyl group itself is a crucial feature, and its modification can significantly impact the biological properties of the molecule. For instance, the conversion of the allyl side chain can lead to derivatives with altered potency and selectivity.

Quantum chemical studies on various allylbenzenes and propenylbenzenes have indicated that the relative stability of carbonium ion intermediates plays a key role in their genotoxicity. nih.gov This highlights the importance of the electronic properties of the aromatic ring, which are influenced by substituents like methoxy groups. The number and position of these methoxy groups can affect the metabolic pathways and the ultimate biological and toxicological outcomes.

The table below outlines the influence of key structural features on the biological activity of allylbenzene derivatives:

| Structural Feature | Influence on Biological Activity | Example Compounds |

| Allyl Group | Essential for various biological activities; modification can alter potency. nih.gov | Eugenol, Dillapiole |

| Methoxy Groups | Number and position influence metabolic stability and biological activity. nih.gov | Dillapiole, Elemicin |

| Benzene Ring Substituents | Nature of substituents (e.g., hydroxyl, dioxole ring) dictates the type and extent of pharmacological effect. nih.gov | Eugenol, Safrole |

Lead Compound Identification and Optimization

A lead compound is a chemical compound that has pharmacological or biological activity and whose chemical structure is used as a starting point for chemical modifications in order to improve potency, selectivity, or pharmacokinetic parameters. danaher.com Natural products have historically been a rich source of lead compounds for drug discovery. nih.gov The diverse biological activities of structural analogues like eugenol and dillapiole position the this compound scaffold as a promising template for lead compound identification.

Once a lead compound is identified, the process of lead optimization involves synthesizing and testing a series of related analogues to enhance desirable properties and minimize undesirable ones. danaher.com This iterative process aims to improve efficacy, reduce toxicity, and optimize absorption, distribution, metabolism, and excretion (ADMET) profiles. nih.gov

Strategies for lead optimization of natural product-derived leads often involve:

Direct chemical manipulation of functional groups: This can include modifying the allyl side chain (e.g., through oxidation, reduction, or isomerization) or altering the substituents on the aromatic ring. danaher.com

Structure-Activity Relationship (SAR)-directed optimization: Based on the SAR data, medicinal chemists can design new analogues with predicted improvements in activity and safety. nih.gov

Pharmacophore-oriented molecular design: This involves identifying the key structural features (the pharmacophore) responsible for the biological activity and using this information to design novel molecules with improved properties. danaher.com

For a molecule like this compound, lead optimization could involve synthesizing derivatives with variations in the aldehyde group, the allyl chain, and the methoxy substituents to explore and enhance potential therapeutic activities.

The following table summarizes the key stages and objectives of lead compound identification and optimization:

| Stage | Objective | Key Activities |

| Lead Identification | To identify a compound with promising biological activity to serve as a starting point for drug development. | Screening of natural products and synthetic libraries, evaluation of biological activity of structural analogues. |

| Lead Optimization | To improve the potency, selectivity, and pharmacokinetic properties of the lead compound. | Synthesis of analogues, SAR studies, optimization of ADMET properties. danaher.comnih.gov |

Applications in Materials Science and Other Fields Excluding Dosage/administration

Role as a Synthetic Intermediate for Complex Molecules

The reactivity of the aldehyde and allyl functional groups makes 3-Allyl-4,5-dimethoxy-benzaldehyde a versatile building block in organic synthesis. The aldehyde can participate in a wide array of reactions, including nucleophilic additions and condensations, while the allyl group allows for modifications such as additions, oxidations, and rearrangements. smolecule.com These reactive sites offer pathways to construct more complex molecular frameworks.

Table 1: Functional Group Reactivity of this compound

| Functional Group | Type of Reactions | Potential Products |

| Aldehyde (-CHO) | Nucleophilic Addition, Condensation, Oxidation, Reduction | Alcohols, Imines, Acetals, Carboxylic Acids |

| Allyl (-CH₂CH=CH₂) | Electrophilic Addition, Oxidation, Metathesis, Isomerization | Dihaloalkanes, Epoxides, Diols, Propenyl derivatives |

| Methoxy (B1213986) (-OCH₃) | Ether Cleavage (under harsh conditions) | Phenols |

| Aromatic Ring | Electrophilic Aromatic Substitution | Halogenated, nitrated, or sulfonated derivatives |

Benzaldehyde (B42025) and its derivatives are fundamental starting materials for the synthesis of a wide variety of heterocyclic compounds. The aldehyde group can react with compounds containing two nucleophilic sites to form rings. For instance, reactions with 1,2-diamines can yield quinoxalines, and reactions with 1,3-dicarbonyl compounds can lead to the formation of pyrimidines or other related heterocycles.

The presence of the allyl group on the benzene (B151609) ring of this compound introduces another point of reactivity that can be exploited for the construction of more complex heterocyclic systems. For example, the double bond of the allyl group could undergo intramolecular cyclization with a suitably positioned nucleophile, or it could be functionalized prior to the heterocycle formation to introduce additional diversity. While specific examples utilizing this compound are not prominent in the literature, the known reactivity of allylated benzaldehydes supports its potential as a precursor for novel heterocyclic structures. The synthesis of N-, O-, and S-heterocycles from alkynyl aldehydes is a well-established field, and by analogy, the reactive functionalities of this compound could be similarly employed. nih.gov

The structural motifs present in this compound are found in various natural products. The dimethoxy-substituted aromatic ring, in particular, is a common feature. One area of interest is the synthesis of monomers for complex natural pigments like xylindein. Xylindein is a blue-green pigment produced by the fungus Chlorociboria aeruginosa and possesses a complex polycyclic quinone structure. dominikmatus.cz While attempts at the total synthesis of xylindein have been reported, they have yet to be fully successful, highlighting the challenge in preparing its monomeric units. researchgate.netnih.govmdpi.com

Although published synthetic routes towards xylindein monomers have utilized different starting materials, the core structure of these monomers contains oxygenated and alkylated aromatic rings. dominikmatus.cz The substitution pattern of this compound makes it a theoretically plausible, albeit currently unexplored, starting material for the synthesis of xylindein-related structures. The aldehyde group could be used to build the lactone ring found in the xylindein monomer, while the allyl and methoxy groups could be further elaborated to match the substitution pattern of the natural product.

Potential in Fragrance and Flavor Chemistry (Research Perspective)

Aromatic aldehydes are a significant class of compounds in the fragrance and flavor industry. ncert.nic.in The classic example is vanillin, which is the primary component of the flavor and aroma of vanilla. nih.govresearchgate.net Structurally, this compound shares features with both vanillin (a substituted benzaldehyde) and eugenol (a key component of clove oil, which contains an allyl group).

The odor and taste of a molecule are intrinsically linked to its chemical structure. The arrangement of functional groups on the aromatic ring, such as the methoxy and aldehyde groups, as well as the presence of the allyl side chain, would be expected to produce a distinct sensory profile. The lower aldehydes often have sharp odors, but as the molecular size increases, the scent tends to become more fragrant. ncert.nic.in Given its structural similarity to known aroma chemicals, this compound is a compound of interest for sensory evaluation and could potentially be explored as a new fragrance or flavor ingredient.

Table 2: Structural Comparison with Known Flavor and Fragrance Compounds

| Compound | Key Structural Features | Primary Sensory Association |

| This compound | Aromatic Aldehyde, Allyl Group, Two Methoxy Groups | (Hypothetical) Potentially complex, spicy, woody, or sweet notes |

| Vanillin | Aromatic Aldehyde, One Methoxy Group, One Hydroxyl Group | Sweet, creamy, vanilla |

| Eugenol | Aromatic Phenol, Allyl Group, One Methoxy Group | Spicy, clove-like, woody |

| Cinnamaldehyde | Aromatic Aldehyde, Alkene Side Chain | Spicy, cinnamon |

Exploration in Agrochemical Development (Research Perspective)

Natural products and their derivatives are a rich source of lead compounds for the development of new agrochemicals. Eugenol, a structurally related compound to this compound, is known to possess significant insecticidal and antifungal properties. mdpi.commdpi.com Research into eugenol derivatives has shown that modifications to its chemical structure can enhance its biological activity. mdpi.comnih.gov

The key structural components of eugenol responsible for its bioactivity are believed to be the phenolic hydroxyl group and the allyl side chain. While this compound lacks the free hydroxyl group of eugenol, it possesses the allyl group and a substituted aromatic ring. The synthesis and evaluation of derivatives of natural products is a common strategy in agrochemical research to improve potency, selectivity, and environmental stability. Therefore, this compound and its derivatives represent a potential area of exploration for new pesticidal or fungicidal agents. The aldehyde functionality could also be converted into other active moieties, further expanding the chemical space for agrochemical discovery.

Table 3: Reported Agrochemical Activities of Eugenol and Related Compounds

| Compound/Derivative | Type of Activity | Target Organism(s) | Reference |

| Eugenol | Insecticidal, Antifungal | Spodoptera frugiperda, Colletotrichum graminicola, Fusarium solani | mdpi.commdpi.com |

| O-alkylated eugenol derivatives | Insecticidal | Spodoptera frugiperda (insect cell line Sf9) | mdpi.com |

| Eugenol Esters | Antifungal | Colletotrichum gloeosporioides | mdpi.com |

| Chloroeugenol | Anti-inflammatory (potential for other bioactivities) | Not specified for agrochemical use | nih.gov |

Natural Occurrence and Biosynthetic Pathways if Applicable

Identification in Plant Extracts and Natural Products

Currently, there are no scientific reports confirming the isolation of 3-Allyl-4,5-dimethoxy-benzaldehyde from any plant extracts or natural products. A comprehensive search of chemical databases and scientific literature does not yield any instances of its identification as a natural constituent of any organism. The compound is primarily available as a synthetic chemical from various commercial suppliers.

While the target compound itself has not been found, structurally related molecules are known to occur naturally. For instance, allylbenzenes are widespread in the plant kingdom and are significant components of many essential oils. Similarly, various substituted benzaldehydes are key intermediates and products in the biosynthesis of numerous plant natural products. The absence of direct evidence for the natural occurrence of this compound could indicate that it is a rare metabolite, or that it is an intermediate that does not accumulate to detectable levels in plant tissues.

Proposed Biosynthetic Routes to this compound or Related Structures

Although the natural occurrence of this compound is not confirmed, a plausible biosynthetic pathway can be proposed based on the well-understood phenylpropanoid pathway. This pathway is a major route for the synthesis of a wide array of plant secondary metabolites, including flavonoids, lignans, and various volatile compounds. oup.comresearchgate.netfrontiersin.org The biosynthesis of benzaldehydes and allylphenols originates from the amino acid L-phenylalanine. oup.comresearchgate.net

The proposed biosynthetic pathway for this compound would likely involve the following key steps:

Core Phenylpropanoid Pathway : The pathway would initiate with the conversion of L-phenylalanine to cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL). Cinnamic acid is then hydroxylated to p-coumaric acid by cinnamate-4-hydroxylase (C4H). Subsequent enzymatic modifications, including further hydroxylations and methylations, would lead to intermediates such as ferulic acid and 5-hydroxyferulic acid.

Formation of the Benzaldehyde (B42025) Moiety : The C6-C3 skeleton of the phenylpropanoid intermediate can be shortened to a C6-C1 benzaldehyde structure. This can occur through various enzymatic routes, including a retro-aldol reaction or via the oxidation of coniferyl alcohol.

Introduction of the Allyl Group : The allyl group is typically introduced via the alkylation of a phenolic precursor. In this proposed pathway, a precursor such as 3,4-dimethoxy-5-hydroxybenzaldehyde could be allylated using an allyl diphosphate (APP) donor, a reaction catalyzed by a prenyltransferase-like enzyme.

Methylation Steps : The methoxy (B1213986) groups at the C4 and C5 positions of the benzene (B151609) ring would be introduced by specific O-methyltransferases (OMTs), which transfer a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl groups of the aromatic ring. The timing of these methylation events relative to the introduction of the allyl group can vary.

A summary of the key proposed intermediates and enzyme classes is presented in the table below.

| Proposed Intermediate | Key Enzyme Class |

| L-Phenylalanine | Phenylalanine ammonia-lyase (PAL) |

| Cinnamic acid | Cinnamate-4-hydroxylase (C4H) |

| p-Coumaric acid | Hydroxylases, O-methyltransferases |

| Ferulic acid / 5-Hydroxyferulic acid | - |

| 3,4-Dimethoxy-5-hydroxybenzaldehyde | Allyltransferase |

| This compound | - |

It is important to reiterate that this is a hypothetical pathway based on known biosynthetic logic for structurally related natural products. The actual pathway, if it exists in nature, may involve different intermediates or enzymatic steps. The lack of isolation of this compound from natural sources means that this proposed route remains speculative and awaits experimental verification.

Interactions with Other Chemical Entities and Biological Systems

Reactivity with Solvents and Reagents in Synthetic Processes

The reactivity of 3-Allyl-4,5-dimethoxy-benzaldehyde is governed by the interplay of its three key functional groups: the aldehyde, the allyl group, and the dimethoxy-substituted benzene (B151609) ring. The electron-donating nature of the two methoxy (B1213986) groups enhances the electron density of the benzene ring and influences the reactivity of the aldehyde and allyl substituents. smolecule.com

Reactions involving the Aldehyde Group:

The aldehyde functional group is susceptible to nucleophilic attack at the carbonyl carbon. Common reactions include:

Nucleophilic Addition: The carbonyl carbon can be attacked by various nucleophiles. For instance, reaction with Grignard reagents (R-MgX) or organolithium reagents (R-Li) would lead to the formation of secondary alcohols. Reduction with hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would yield the corresponding primary alcohol, (3-allyl-4,5-dimethoxyphenyl)methanol.

Condensation Reactions: The compound can undergo condensation reactions with amines to form imines (Schiff bases) or with alcohols in the presence of an acid catalyst to form acetals. smolecule.com For example, reaction with a primary amine (R-NH₂) would yield a C=N double bond, while reaction with a diol like ethylene glycol would form a cyclic acetal, which can serve as a protecting group for the aldehyde.

Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid (3-allyl-4,5-dimethoxybenzoic acid) using common oxidizing agents such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or Tollens' reagent.